N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide
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Overview
Description
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(4-NITROBENZYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, nitrobenzyl, and acetohydrazide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(4-NITROBENZYL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(4-nitrobenzyl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(4-NITROBENZYL)SULFANYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(4-NITROBENZYL)SULFANYL]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(4-NITROBENZYL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-2-[(4-NITROBENZYL)SULFANYL]ACETOHYDRAZIDE is unique due to its combination of methoxy, nitrobenzyl, and acetohydrazide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O5S/c1-25-16-8-5-14(9-17(16)26-2)10-19-20-18(22)12-27-11-13-3-6-15(7-4-13)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
DGLUOPOXNTZBNX-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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